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Compound of Interest

1,1-
Compound Name: _
Difluoroethene;methoxymethane

Cat. No.: B12517364

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of quantum chemical
calculations performed on 1,1-Difluoroethene (CH2CF2). It is designed to serve as a practical
resource for researchers, scientists, and professionals in drug development, offering detailed
methodologies, compiled data, and visual workflows to facilitate a deeper understanding and
replication of these computational studies.

Molecular Geometry Optimization

The first step in computational analysis is to determine the equilibrium geometry of the 1,1-
Difluoroethene molecule. This is achieved through geometry optimization calculations using
various ab initio and density functional theory (DFT) methods. The optimized structural
parameters, including bond lengths and bond angles, are crucial for subsequent calculations of
vibrational frequencies and electronic properties.

Below is a summary of optimized geometrical parameters for 1,1-Difluoroethene obtained using
different levels of theory with the aug-cc-pVDZ basis set.
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Param c=C C-H C-E(A) /LHCH LFCF /LCCH LCCF Metho
eter (A) (A) (®) () (°) (®) d
Experi

1.315 1.078 1.323 121.8 109.1 - -
mental
MP2 1.339 1.089 1.332 120.1 109.8 119.9 125.1 [1]

CCsD 1.333 1.088 1.333 120.3 109.4 119.8 125.3

CCSD(
N 1.330 1.087 1.326 120.5 109.7 119.7 125.1
CAS(2,
1.334 1.088 1.330 120.4 109.5 119.8 125.2 2]
2)PT2

Vibrational Frequencies

Vibrational frequency calculations are performed on the optimized geometry to predict the
infrared (IR) spectrum of the molecule and to confirm that the optimized structure corresponds
to a true minimum on the potential energy surface (i.e., no imaginary frequencies). Anharmonic
corrections are often applied to the calculated harmonic frequencies to provide a more
accurate comparison with experimental data.

The following table presents a selection of calculated and experimental fundamental vibrational
frequencies for 1,1-Difluoroethene.
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Calculated ]
Experimental
. (MP2/cc-pVTZ,
Mode Symmetry Description . (Gas Phase)
Anharmonic)
(cm™)
(cm™)
CH2 symmetric
V1 A1 3045.9 3070
stretch
V2 A1 C=C stretch 1735.1 1728
V3 A1 CHz2 scissors 1378.3 1360
CF2 symmetric
Va A1 926.1 926
stretch
Vs A1 CF2 scissors 545.2 551
V6 B CH2 rock 802.3 802
2 B1 CF2 rock 617.4 617
CH:2
Vs B2 antisymmetric 3127.8 3128
stretch
CF2
Vo B2 antisymmetric 1327.6 1328
stretch
V1o B2 CHz2 wag 954.0 954
Vi1 Az CH:2 twist 1087.5 1088
V12 Az CF2 twist 437.1 437

Electronic Properties

The electronic properties of 1,1-Difluoroethene, such as the dipole moment, HOMO-LUMO
gap, and ionization potential, provide insights into its reactivity, stability, and spectroscopic
characteristics. These properties are calculated from the optimized ground-state wavefunction.
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Property

Value

Method/Basis Set Reference

Dipole Moment

137D

Experimental [3]

141D MP2/aug-cc-pvVDZ

HOMO Energy -10.7 eV B3LYP/6-311++G(d,p)
LUMO Energy 15eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 12.2 eV B3LYP/6-311++G(d,p)
lonization Potential 10.3 eV Experimental

10.4 eV CCSD(T)/cc-pVTZ

Experimental and Computational Protocols
Geometry Optimization and Vibrational Frequency
Calculation

A typical computational protocol for obtaining the optimized geometry and vibrational
frequencies of 1,1-Difluoroethene involves the following steps:

¢ Molecule Building: The initial 3D structure of 1,1-Difluoroethene is built using a molecular
editor such as Avogadro or GaussView.

e Input File Preparation: An input file is prepared for a quantum chemistry software package
(e.g., Gaussian, ORCA, GAMESS). This file specifies the initial coordinates, the desired level
of theory (e.g., B3LYP, MP2), the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ), the type of
calculation (geometry optimization followed by frequency analysis), the molecular charge (0),
and the spin multiplicity (1).

o Execution: The calculation is run on a high-performance computing cluster.

e Analysis of Results: The output file is analyzed to confirm that the geometry optimization has
converged successfully and that there are no imaginary frequencies, indicating a true energy
minimum. The optimized coordinates, energies, and vibrational frequencies are extracted.

Example Gaussian 09 Input for Geometry Optimization and Frequency Calculation:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.youtube.com/watch?v=8WlCykm-mNc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12517364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Electronic Property Calculation

Calculations of electronic properties are typically performed as a separate step on the
previously optimized geometry.

 Input File Preparation: A new input file is created using the optimized coordinates. The
keywords in the input file are modified to request the calculation of specific properties like
molecular orbitals (for HOMO-LUMO analysis) and population analysis (for dipole moment).

o Execution and Analysis: The calculation is run, and the output file is analyzed to extract the
desired electronic properties.

Visualizations
Molecular Structure

Caption: Ball-and-stick model of the 1,1-Difluoroethene molecule.

Quantum Chemical Calculation Workflow
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Caption: A typical workflow for quantum chemical calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. quantumchemistryniser.wordpress.com [quantumchemistryniser.wordpress.com]
e 3. youtube.com [youtube.com]

 To cite this document: BenchChem. [Quantum Chemical Blueprint: A Technical Guide to 1,1-
Difluoroethene Calculations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12517364#quantum-chemical-calculations-on-1-1-
difluoroethene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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